6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.
Industrial production methods may involve the large-scale synthesis of intermediates such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, which can then be further modified to produce the desired compound .
Chemical Reactions Analysis
6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and sulfoxaflor. These compounds share the trifluoromethyl group and pyridine ring but differ in their specific functional groups and overall structure . The uniqueness of 6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16F3N3O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)16-7-4-8-17(11-16)26-19(27)15-9-10-18(25-13-15)24-12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25)(H,26,27) |
InChI Key |
BVEDIORZHCTCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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